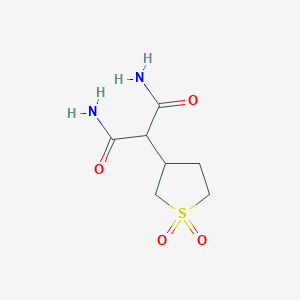
2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and a piperazine ring attached to an ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 3,5-dimethylphenol with an appropriate ethanone derivative in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function.
Affecting cellular pathways: Influencing signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one
- 2-(3,4-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one
- 2-(3,5-Dimethoxyphenoxy)-1-(piperazin-1-yl)ethan-1-one
Uniqueness
2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-12(2)9-13(8-11)18-10-14(17)16-5-3-15-4-6-16/h7-9,15H,3-6,10H2,1-2H3 |
Clé InChI |
QZOQMJRMJRUKBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)N2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12126153.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)

![2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12126161.png)
![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)
![2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126187.png)



![3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126213.png)


![2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126231.png)
![(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B12126233.png)
